3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with appropriate aldehydes to form benzothiazole derivatives. This is followed by the reaction with chromenone derivatives under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzothiazole ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent and other therapeutic uses.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular processes .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and chromenone derivatives. What sets 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate apart is its unique combination of structural features, which may confer distinct biological and chemical properties. Similar compounds include:
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones
- 2-Arylbenzothiazoles These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c1-10-15(24-11(2)21)8-7-12-17(22)13(9-23-18(10)12)19-20-14-5-3-4-6-16(14)25-19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGLMAZPZQWWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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